Ethyl 3-(3-ethoxycarbonylpropyl)benzoate
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Overview
Description
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is synthesized from benzoic acid and ethanol, forming a colorless liquid that is almost insoluble in water but miscible with most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate can be synthesized through the esterification reaction between benzoic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows: [ \text{Benzoic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl Benzoate} + \text{Water} ]
In a laboratory setting, the reaction mixture is heated under reflux to ensure complete conversion of the reactants. The ester product is then purified by distillation .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar principles but is carried out in large reactors with continuous monitoring of reaction conditions. The use of more efficient catalysts and optimized reaction parameters ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted benzoates.
Scientific Research Applications
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving ester hydrolysis and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Mechanism of Action
The mechanism of action of ethyl 3-(3-ethoxycarbonylpropyl)benzoate involves its ester linkage, which can be hydrolyzed by esterases in biological systems. This hydrolysis releases benzoic acid and ethanol, which can then participate in various metabolic pathways. The compound’s effects are primarily due to the release of these metabolites .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Propyl benzoate
Uniqueness
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate is unique due to its specific ester linkage and the presence of an ethoxycarbonylpropyl group. This structural feature imparts distinct chemical properties and reactivity compared to other benzoate esters .
Properties
Molecular Formula |
C15H20O4 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 3-(4-ethoxy-4-oxobutyl)benzoate |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)10-6-8-12-7-5-9-13(11-12)15(17)19-4-2/h5,7,9,11H,3-4,6,8,10H2,1-2H3 |
InChI Key |
ROJUIMHANHLMNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)C(=O)OCC |
Origin of Product |
United States |
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